

An In-depth Technical Guide on the Pharmacological Profile of Benanserin Hydrochloride

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Compound of Interest

Compound Name: Benanserin Hydrochloride

Cat. No.: B1667976

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benanserin (also known as Benzyl Antiserotonin or BAS) is a compound first described in the mid-20th century.^[1] The available pharmacological data primarily dates from this era. Consequently, modern, high-resolution quantitative data, such as receptor binding affinities (K_i/K_d) and IC_{50} values from standardized assays, are not readily available in the public domain. This guide synthesizes the existing historical information and provides context based on the pharmacological practices of the time.

Introduction

Benanserin Hydrochloride, with the developmental code names MC-4788 and Sq-4788, is one of the earliest identified serotonin receptor antagonists.^[1] Chemically, it is 1-benzyl-2-methyl-5-methoxytryptamine, a derivative of 5-methoxytryptamine.^[1] First appearing in scientific literature around 1955, it was classified as a "tranquilizer" and an "antiserotonin."^{[1][2]} Its investigation paved the way for understanding the role of serotonin in physiological and neurological processes. Clinical studies in the 1950s explored its use as a tranquilizing agent and for the treatment of essential hypertension.^{[2][3]}

Chemical and Physical Properties

The fundamental properties of Benanserin are summarized below.

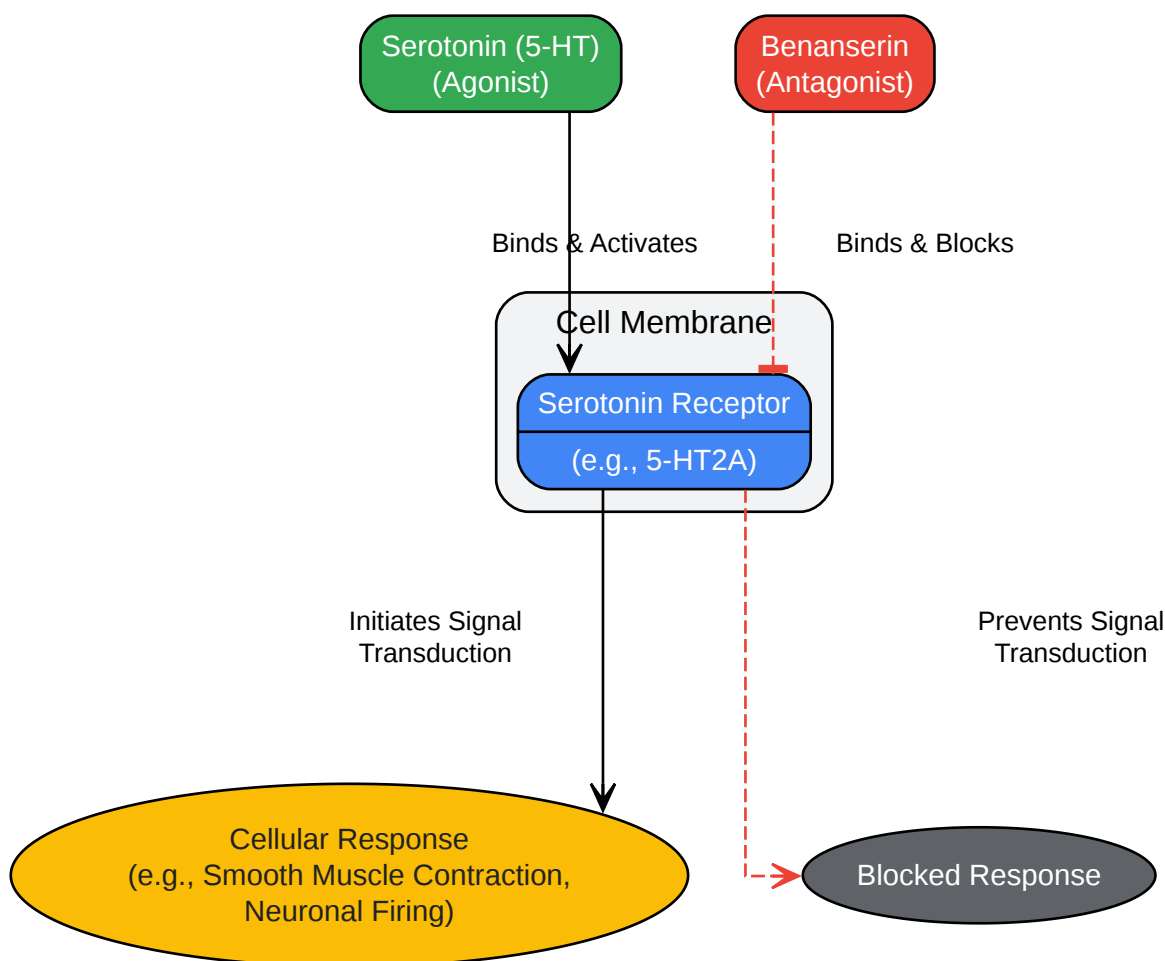
Property	Value
IUPAC Name	2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine
Synonyms	Benanserin, Benzyl antiserotonin (BAS), MC-4788, Sq-4788, Wooley's antiserotonin
Chemical Formula	C ₁₉ H ₂₂ N ₂ O
Molar Mass	294.398 g·mol ⁻¹
Drug Class	Serotonin receptor antagonist; Tranquilizer[1]
Human Active Dose	10 to 35 mg (Orally or Intravenously)[1]

Pharmacological Profile

Mechanism of Action: Serotonin Receptor Antagonism

The primary mechanism of action described for Benanserin is the antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] In the era of its development, this was typically demonstrated through in vitro organ bath experiments where the compound would inhibit the contractile responses of smooth muscle tissues (e.g., rat uterus, guinea pig ileum) induced by serotonin.

Interestingly, it was noted that Benanserin does not antagonize the subjective psychoactive effects of the serotonergic psychedelic LSD, which distinguishes it from other serotonin antagonists of the time, such as chlorpromazine.[1] This suggests a degree of selectivity in its antagonist profile, though the specific 5-HT receptor subtypes it targets were not characterized during its primary research period.



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Conceptual model of Benanserin's antagonist action at a serotonin receptor.

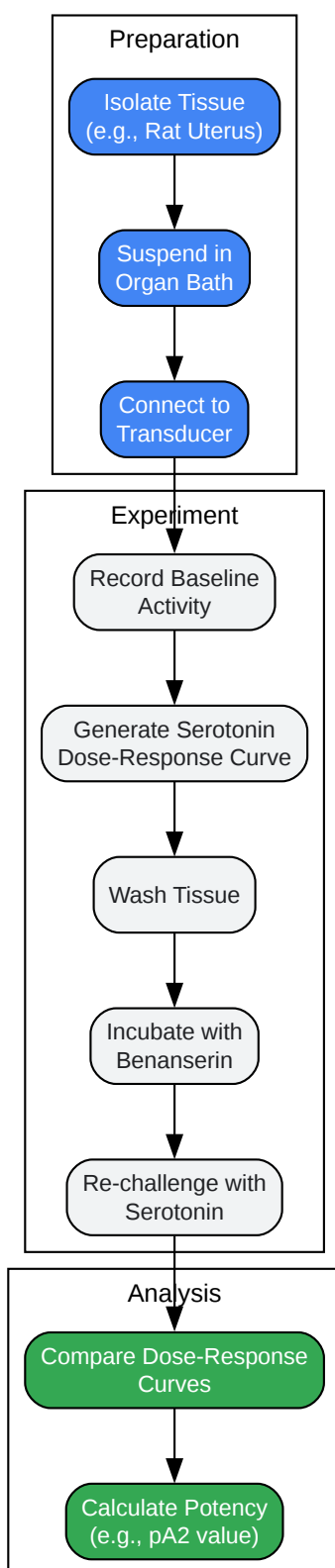
Experimental Protocols

Detailed, step-by-step experimental protocols for Benanserin are not available in modern literature. However, based on standard pharmacological practices of the mid-20th century, its characterization would have involved the following conceptual methodologies.

In Vitro Antagonist Assay (Conceptual)

- Objective: To determine the ability of Benanserin to inhibit serotonin-induced tissue responses.
- Methodology:

- Tissue Preparation: A smooth muscle tissue, such as a strip of rat stomach fundus or guinea pig ileum, is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- Response Measurement: The tissue is connected to an isotonic or isometric force transducer to record contractile responses.
- Agonist Response: A cumulative concentration-response curve is generated for serotonin to establish a baseline maximal response.
- Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of **Benanserine Hydrochloride** for a predetermined period.
- Challenge: The serotonin concentration-response curve is repeated in the presence of Benanserine.
- Analysis: A rightward shift in the serotonin concentration-response curve, without a change in the maximal response (surmountable antagonism), would indicate competitive antagonism. The potency of the antagonist (a pA₂ value) could then be calculated using a Schild plot analysis.



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Hypothetical workflow for characterizing an early serotonin antagonist.

Discussion and Future Context

Benanserin was a foundational tool in early neuropharmacology. The lack of specific receptor subtype data is a product of its time. Modern research on structurally related N-benzyl-5-methoxytryptamines has revealed that this chemical scaffold can produce potent agonists at 5-HT₂ family receptors, rather than antagonists.^{[4][5][6]} This highlights the subtle structure-activity relationships that determine a compound's functional effect at a receptor.

The tranquilizing effects observed in early clinical studies could be attributed to a general antagonism of central nervous system serotonin receptors. However, without modern binding data, the precise molecular targets of Benanserin remain a matter of historical record rather than detailed scientific characterization. For drug development professionals, the story of Benanserin serves as an important reminder of how pharmacological understanding has evolved and the critical need for high-resolution data in modern drug discovery.

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